4-Butatrienyl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butatrienyl-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a butatrienyl group attached to the nitrogen atom of N,N-dimethylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butatrienyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with a suitable butatrienyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Butatrienyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the butatrienyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
4-Butatrienyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butatrienyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The butatrienyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.
N-Methylaniline: An aniline derivative with one methyl group attached to the nitrogen atom.
Aniline: The parent compound with no alkyl groups attached to the nitrogen atom.
Comparison: 4-Butatrienyl-N,N-dimethylaniline is unique due to the presence of the butatrienyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
CAS No. |
918530-19-5 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
InChI |
InChI=1S/C12H13N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h6-10H,1H2,2-3H3 |
InChI Key |
VRLNTCCSTKSOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.